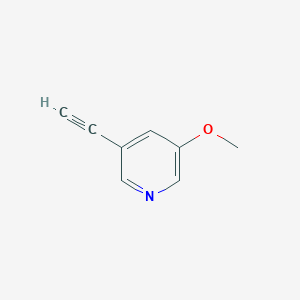

3-Ethynyl-5-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-4-8(10-2)6-9-5-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVXHJYUMFFDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610727 | |

| Record name | 3-Ethynyl-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686768-50-3 | |

| Record name | 3-Ethynyl-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynyl-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynyl-5-methoxypyridine: Synthesis, Properties, and Applications in Neurotherapeutic Drug Discovery

This technical guide provides a comprehensive overview of 3-Ethynyl-5-methoxypyridine, a heterocyclic building block of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its reactivity and applications, and outlines essential safety information. The content is structured to offer not just data, but also field-proven insights into the practical application of this compound in a research and development setting.

Core Compound Identification and Properties

CAS Number: 686768-50-3[1]

Molecular Formula: C₈H₇NO[1]

Molecular Weight: 133.15 g/mol [1]

This compound is a substituted pyridine derivative characterized by the presence of an ethynyl group at the 3-position and a methoxy group at the 5-position. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable synthon in organic chemistry, particularly for the construction of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 686768-50-3 | [1] |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | Inferred from structural analogs |

| Predicted XlogP | 1.1 | [2] |

Synthesis of this compound: A Practical Approach via Sonogashira Coupling

The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, the reaction involves the coupling of a suitable 3-halo-5-methoxypyridine with a protected or terminal acetylene source.

The choice of the halogen at the 3-position of the pyridine ring is critical, with iodides being the most reactive, followed by bromides and then chlorides. For practical and economic reasons, 3-bromo-5-methoxypyridine is a commonly used starting material.

Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process starting from a dihalopyridine.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from 3-bromo-5-methoxypyridine and ethynyltrimethylsilane, followed by deprotection.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

A common precursor, 3-bromo-5-methoxypyridine, can be synthesized from 3,5-dibromopyridine via a nucleophilic aromatic substitution reaction with sodium methoxide.[4]

-

Reagents and Equipment: 3,5-dibromopyridine, sodium methoxide, dimethylformamide (DMF), round-bottom flask, magnetic stirrer, heating mantle, condenser.

-

Procedure:

-

Dissolve 3,5-dibromopyridine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric amount of sodium methoxide to the solution.

-

Heat the reaction mixture at a temperature ranging from 60 to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-methoxypyridine.

-

Step 2: Sonogashira Coupling

-

Reagents and Equipment: 3-bromo-5-methoxypyridine, ethynyltrimethylsilane, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF), Schlenk flask or sealed tube, magnetic stirrer.

-

Procedure:

-

To a Schlenk flask or sealed tube, add 3-bromo-5-methoxypyridine, PdCl₂(PPh₃)₂ (typically 2-5 mol%), and CuI (typically 1-3 mol%) under an inert atmosphere.

-

Add anhydrous THF and TEA as the solvent and base, respectively.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add ethynyltrimethylsilane (typically 1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)-5-methoxypyridine.

-

Step 3: Deprotection of the Silyl Group

-

Reagents and Equipment: 3-((trimethylsilyl)ethynyl)-5-methoxypyridine, potassium carbonate or tetrabutylammonium fluoride (TBAF), methanol or THF, round-bottom flask, magnetic stirrer.

-

Procedure:

-

Dissolve the silyl-protected intermediate in methanol or THF.

-

Add a mild base such as potassium carbonate or a fluoride source like TBAF.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

Reactivity and Spectroscopic Characterization

The reactivity of this compound is dominated by the terminal alkyne and the pyridine ring. The ethynyl group can undergo various reactions, including further Sonogashira couplings, click chemistry (cycloadditions), and reductions. The pyridine nitrogen provides a site for protonation or alkylation and can influence the reactivity of the ring through its electron-withdrawing nature.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring (typically δ 7.0-8.5 ppm), a singlet for the methoxy group protons (typically δ 3.8-4.0 ppm), and a singlet for the acetylenic proton (typically δ 3.0-3.5 ppm). |

| ¹³C NMR | Aromatic carbons (typically δ 120-160 ppm), the methoxy carbon (typically δ 55-60 ppm), and two acetylenic carbons (typically δ 70-90 ppm). |

| IR (Infrared) | A sharp, weak absorption band for the C≡C-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), and characteristic C-O and aromatic C-H and C=C/C=N stretches. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.15). |

Application in Drug Development: A Focus on mGluR5 Antagonism

A significant application of this compound lies in its use as a key building block for the synthesis of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[5] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[6][7]

Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including:

-

Anxiety and Depression[8]

-

Chronic Pain[7]

-

Drug Addiction and Withdrawal[6]

-

Fragile X Syndrome[8]

-

Parkinson's Disease[5]

-

Schizophrenia[9]

The mGluR5 Signaling Pathway

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.

Caption: Simplified mGluR5 signaling pathway.

By acting as negative allosteric modulators, compounds derived from this compound can attenuate this signaling cascade, offering a therapeutic strategy to normalize aberrant neuronal activity associated with the aforementioned disorders.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

Hazard Statements: [10]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling and its utility in the construction of potent mGluR5 antagonists underscore its importance in the development of novel therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively harness the potential of this important chemical entity.

References

-

Wikipedia. (2023). MTEP. Retrieved from [Link]

- Alagille, D., et al. (2005). Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series. Bioorganic & Medicinal Chemistry Letters, 15(4), 945-949.

- Busse, C. S., et al. (2004). The behavioral profile of the potent and selective mGlu5 receptor antagonist 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) in rodent models of anxiety. Neuropsychopharmacology, 29(11), 1971-1979.

- Cosford, N. D., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity. Journal of Medicinal Chemistry, 46(2), 204-206.

- Zhu, H., et al. (2006). In vitro metabolic studies on the selective metabotropic glutamate receptor sub-type 5 (mGluR5) antagonist 3-[(2-methyl-1,3-thiazol-4-yl) ethynyl]-pyridine (MTEP). Neuroscience Letters, 391(3), 91-95.

- MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2024(2), M1925.

- Zhang, Y., et al. (2013). Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications. Journal of Medicinal Chemistry, 56(15), 6045-6063.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7NO). Retrieved from [Link]

-

Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

- Reddy, A. S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(18), 3355-3357.

-

SciSpace. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

-

Amazon S3. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical, IR and 31 P NMR data of compounds 5*. Retrieved from [Link]

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

- MDPI. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(7), 1642.

-

PubMed Central. (2024). The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. Retrieved from [Link]

Sources

- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. mGluR5 as a Potential Orchestrator of Astrocyte Interactions in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translational Concepts of mGluR5 in Synaptic Diseases of the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are mGluR5 agonists and how do they work? [synapse.patsnap.com]

- 10. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis of 3-Ethynyl-5-methoxypyridine: A Key Building Block for CNS Drug Discovery

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 3-Ethynyl-5-methoxypyridine from its precursor, 3-bromo-5-methoxypyridine. This transformation is a critical step in the development of various neurologically active compounds and molecular probes. The core of this synthesis relies on the robust and versatile Sonogashira cross-coupling reaction, followed by a straightforward deprotection step. This document delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of reagents and conditions, and provides step-by-step experimental procedures designed for reproducibility and scalability. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic building block of significant interest in the pharmaceutical industry. Its structure is a key component in a class of potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5). These receptors are implicated in a variety of central nervous system (CNS) disorders, making them a prime target for drug development. For instance, the well-known PET radioligand [¹¹C]M-PEPy, used for imaging mGluR5 in the brain, incorporates this very moiety.[1]

The synthesis of this valuable intermediate is most effectively achieved from the readily available 3-bromo-5-methoxypyridine.[1][2][3] The introduction of the ethynyl group is accomplished via a palladium and copper co-catalyzed cross-coupling reaction, a method pioneered by Kenkichi Sonogashira, which has become a cornerstone of modern organic synthesis for its reliability and mild reaction conditions.[4][5][6] This guide will walk through the strategic decisions and practical execution of this two-step synthesis.

Overall Synthetic Strategy

The conversion of 3-bromo-5-methoxypyridine to this compound is executed in two primary stages:

-

Sonogashira Coupling: The aryl bromide is coupled with a protected alkyne, specifically trimethylsilylacetylene (TMSA). Using a protected alkyne is a crucial strategic decision to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling), which can occur with terminal alkynes in the presence of copper catalysts.[7]

-

Deprotection: The trimethylsilyl (TMS) protecting group is selectively removed under mild basic conditions to unveil the desired terminal alkyne.

This workflow is visualized in the diagram below.

Caption: Overall two-step synthetic workflow.

Part 1: The Sonogashira Coupling Reaction

The Sonogashira reaction is a powerful tool for forming C(sp²)–C(sp) bonds.[8] It operates through a synergistic interplay of two distinct, yet interconnected, catalytic cycles involving palladium and copper.[5][9]

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process can be broken down as follows:

-

Palladium Cycle (The Cross-Coupling Engine):

-

Reductive Elimination: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is first reduced in situ to the active Pd(0) species.[5]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-bromo-5-methoxypyridine, forming a Pd(II)-aryl complex.

-

Transmetalation: This is the crucial step where the two cycles intersect. A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II)-aryl complex. This is often the rate-determining step.[5][10]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst.

-

-

Copper Cycle (The Alkyne Activator):

-

π-Complex Formation: The copper(I) salt (e.g., CuI) coordinates with the alkyne (TMSA), increasing the acidity of its terminal proton.[5][7]

-

Deprotonation: The amine base deprotonates the alkyne, leading to the formation of a copper(I) acetylide intermediate. This species is now primed for the transmetalation step.[5]

-

The interplay between these cycles allows the reaction to proceed under mild conditions with high efficiency.[4]

Caption: The dual catalytic cycles of the Sonogashira reaction.

This protocol is optimized for high yield and purity.[11]

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Equivalents |

| 3-bromo-5-methoxypyridine | C₆H₆BrNO | 188.02 | - | 2.0 g | 10.64 | 1.0 |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 0.69 g/mL | 2.3 mL | 16.0 | 1.5 |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | - | 368 mg | 0.32 | 0.03 |

| Copper(I) Iodide | CuI | 190.45 | - | 61 mg | 0.32 | 0.03 |

| Diisopropylamine (DIPA) | C₆H₁₅N | 101.19 | 0.722 g/mL | 10 mL | - | Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 25 mL | - | Solvent |

Procedure:

-

Inert Atmosphere: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyridine (2.0 g), tetrakis(triphenylphosphine)palladium(0) (368 mg), and copper(I) iodide (61 mg).

-

Seal and Purge: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is critical as oxygen can lead to catalyst degradation and alkyne homocoupling.[12]

-

Solvent Addition: Add anhydrous THF (25 mL) and diisopropylamine (10 mL) via cannula or syringe. Stir to dissolve the solids, resulting in a yellowish, turbid mixture.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This helps to control the initial exotherm and improve selectivity.

-

Alkyne Addition: Add trimethylsilylacetylene (2.3 mL) dropwise over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) under the inert atmosphere.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Upon completion, dilute the mixture with 50 mL of diethyl ether and filter through a pad of Celite to remove the catalyst residues and amine salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of 5-10% ethyl acetate in hexanes) to yield (5-methoxypyridin-3-yl)(trimethylsilyl)acetylene as a solid or oil.

Part 2: Silyl Group Deprotection

The final step is the removal of the TMS group to furnish the terminal alkyne. This must be done under conditions mild enough to not affect the methoxy-pyridine core. A simple and effective method is using potassium carbonate in methanol.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| (5-methoxypyridin-3-yl)(trimethylsilyl)acetylene | C₁₁H₁₅NOSi | 205.33 | 2.1 g | 10.23 | 1.0 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.4 g | 10.23 | 1.0 |

| Methanol | CH₃OH | 32.04 | 50 mL | - | Solvent |

Procedure:

-

Dissolution: Dissolve the silylated intermediate (2.1 g) in methanol (50 mL) in a round-bottom flask.

-

Base Addition: Add potassium carbonate (1.4 g) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-3 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material has been fully consumed.

-

Work-up: Once complete, remove the methanol under reduced pressure.

-

Extraction: Add deionized water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by a short plug of silica gel if necessary, affording this compound.

Conclusion

The synthesis of this compound from 3-bromo-5-methoxypyridine is a reliable and efficient process rooted in the well-established Sonogashira coupling. The strategic use of a protected alkyne followed by a mild deprotection step ensures high yields and minimizes side-product formation. This guide provides a robust framework, grounded in mechanistic principles, to empower researchers in the synthesis of this and other valuable alkynyl-substituted heterocycles for applications in drug discovery and beyond.

References

- Sonogashira coupling - Wikipedia.

- Sonogashira Coupling - Chemistry LibreTexts. (2024).

- Sonogashira Coupling: Mechanism, Steps & Applic

- Sonogashira Coupling - Organic Chemistry Portal.

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020).

- Sonogashira Coupling - BYJU'S.

- The Sonogashira coupling reaction mechanism.

- Sonogashira coupling - Golden.

- Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis | Organic Letters - ACS Public

- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. (2025).

- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Public

- Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air - ResearchG

- 3-Bromo-5-methoxypyridine synthesis - ChemicalBook.

- Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave He

- Sonogashira coupling of compounds 7 with trimethylsilylacetylene.

- 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol - MDPI.

- This compound - BLD Pharm.

- 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine - NCBI. (2008).

- Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace.

- A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis - Benchchem.

- Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradi

- What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?

- 3-Bromo-5-ethynylpyridine(CAS# 866683-52-5 ) - angenechemical.com.

- 3-Bromo-5-methoxypyridine - Chem-Impex.

- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv

- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv

- View of Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv

Sources

- 1. 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Profile of 3-Ethynyl-5-methoxypyridine

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-ethynyl-5-methoxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document leverages predictive methodologies and data from analogous structures to offer a robust analytical framework for researchers. The guide details a plausible synthetic route, predicted nuclear magnetic resonance (NMR) and infrared (IR) spectra, and predicted mass spectrometry (MS) data.

Introduction

This compound is a substituted pyridine derivative featuring two key functional groups: a methoxy group and an ethynyl group. These functionalities impart unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The pyridine ring itself is a common scaffold in drug discovery. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and the characterization of its downstream products.

Synthesis and Spectroscopic Analysis Workflow

The synthesis of this compound can be logically approached through a Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. A plausible synthetic pathway would involve the coupling of a halogenated methoxypyridine precursor with a protected alkyne.

Caption: A conceptual workflow for the synthesis and spectroscopic characterization of this compound.

Experimental Protocol: Synthesis of this compound

The following is a detailed, representative protocol for the synthesis of this compound, adapted from established methodologies for similar compounds[1].

Step 1: Sonogashira Coupling

-

To a solution of 3-bromo-5-methoxypyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add ethynyltrimethylsilane (1.2 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a copper(I) co-catalyst, such as copper(I) iodide (0.1 eq).

-

Add a base, typically a hindered amine like triethylamine or diisopropylethylamine (2.0 eq), to the reaction mixture.

-

Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude trimethylsilyl-protected intermediate.

Step 2: Deprotection of the Trimethylsilyl Group

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or THF.

-

Add a deprotecting agent, for instance, potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC or GC-MS.

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Molecular structure of this compound with atom numbering for NMR peak assignment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit the following key signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | Doublet of doublets | 1H | H-2 | The proton at position 2 is deshielded by the adjacent nitrogen atom and shows small coupling to H-4 and H-6. |

| ~8.2 | Doublet of doublets | 1H | H-6 | The proton at position 6 is also deshielded by the nitrogen and will show coupling to H-2 and H-4. |

| ~7.2 | Triplet | 1H | H-4 | The proton at position 4 is coupled to both H-2 and H-6. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy protons are in a shielded environment and appear as a singlet. |

| ~3.1 | Singlet | 1H | -C≡CH | The acetylenic proton is typically found in this region and appears as a singlet. |

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule:

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~156 | C-5 | The carbon attached to the electron-donating methoxy group is significantly deshielded. |

| ~148 | C-2 | The carbon adjacent to the nitrogen atom is deshielded. |

| ~145 | C-6 | The other carbon adjacent to the nitrogen is also deshielded. |

| ~122 | C-4 | The chemical shift of this carbon is influenced by the surrounding substituents. |

| ~118 | C-3 | The carbon bearing the ethynyl group. |

| ~83 | -C ≡CH | The sp-hybridized carbon of the alkyne attached to the pyridine ring. |

| ~78 | -C≡C H | The terminal sp-hybridized carbon of the alkyne. |

| ~56 | -OC H₃ | The carbon of the methoxy group. |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is available from databases such as PubChem[2].

Predicted High-Resolution Mass Spectrometry (HRMS) Data

The monoisotopic mass of C₈H₇NO is 133.0528 g/mol . High-resolution mass spectrometry should be able to confirm this with high accuracy.

| Ion | Predicted m/z |

| [M+H]⁺ | 134.0600 |

| [M+Na]⁺ | 156.0420 |

| [M+K]⁺ | 172.0159 |

Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z = 133 would be expected. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 118, or the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a characteristic fragmentation for pyridines.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the alkyne, aromatic ring, and ether linkages.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | C-H stretch | Terminal Alkyne (-C≡C-H) |

| ~2100 | C≡C stretch | Alkyne |

| ~1600, ~1470 | C=C and C=N stretch | Pyridine Ring |

| ~1250 | C-O-C asymmetric stretch | Aryl Ether (-O-CH₃) |

| ~1030 | C-O-C symmetric stretch | Aryl Ether (-O-CH₃) |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2950, ~2850 | C-H stretch | Methyl C-H (-CH₃) |

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The provided synthetic protocol offers a reliable method for its preparation. The predicted NMR, MS, and IR data serve as a valuable reference for researchers working with this compound, aiding in its identification and characterization. It is important to note that while these predictions are based on sound scientific principles, experimental verification is always recommended for definitive structural confirmation.

References

-

SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. (n.d.). ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Retrieved January 18, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved January 18, 2026, from [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis and Spectral Analysis of Pyridine Derivates. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

This compound (C8H7NO). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

-

2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. (2008). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Ethynyl-5-methoxypyridine for Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: 3-Ethynyl-5-methoxypyridine is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its rigid, planar structure, incorporating both a basic nitrogen atom in the pyridine ring and a reactive ethynyl group, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The methoxy group further modulates its electronic and steric properties, potentially influencing its binding affinity to biological targets. As with any promising drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation development and preclinical assessment. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, drawing upon established principles and methodologies in pharmaceutical sciences.

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility in various media is fundamental to its development as a therapeutic agent. Poor aqueous solubility can lead to low bioavailability, while an understanding of its solubility in organic solvents is crucial for purification, formulation, and analytical method development.

Aqueous Solubility Determination

The aqueous solubility of this compound should be determined across a physiologically relevant pH range to mimic its potential journey through the gastrointestinal tract. A shake-flask method, as recommended by regulatory guidelines, is a robust approach.

Experimental Protocol: pH-Dependent Aqueous Solubility

-

Preparation of Buffers: Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 4.5 (simulated intestinal fluid, fasted state), and 6.8 (simulated intestinal fluid, fed state).

-

Sample Preparation: Add an excess of this compound to each buffer in a sealed, clear glass vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

Data Presentation: Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) | Method |

| 1.2 | 25 | Experimental Data | HPLC |

| 4.5 | 25 | Experimental Data | HPLC |

| 6.8 | 25 | Experimental Data | HPLC |

| 1.2 | 37 | Experimental Data | HPLC |

| 4.5 | 37 | Experimental Data | HPLC |

| 6.8 | 37 | Experimental Data | HPLC |

Workflow for Aqueous Solubility Determination

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized:

-

Hydrolysis of the Methoxy Group: Under acidic conditions, the methoxy group could be hydrolyzed to a hydroxyl group, forming 3-ethynyl-5-hydroxypyridine.

-

Reactions of the Ethynyl Group: The ethynyl group is susceptible to hydration, particularly under acidic conditions, which could lead to the formation of an acetyl group. It can also undergo oxidation.

-

Pyridine Ring Modifications: The pyridine ring itself is generally stable, but under harsh oxidative conditions, N-oxide formation or ring opening could occur.

The identification of degradation products using techniques like LC-MS/MS is crucial to confirm these pathways.

Data Presentation: Forced Degradation of this compound

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |

| 0.1 M HCl, 60 °C | Exp. Data | Exp. Data | Exp. Data |

| 0.1 M NaOH, 60 °C | Exp. Data | Exp. Data | Exp. Data |

| 3% H₂O₂, RT | Exp. Data | Exp. Data | Exp. Data |

| Thermal (60 °C) | Exp. Data | Exp. Data | Exp. Data |

| Photolytic (ICH Q1B) | Exp. Data | Exp. Data | Exp. Data |

Part 3: Analytical Methodologies

A robust, validated analytical method is the cornerstone of accurate solubility and stability testing.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for the accurate quantification of each.

Recommended HPLC Method Parameters (Starting Point)

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Vol. | 10 µL |

Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. [2]

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the determination of the solubility and stability of this compound. By following these protocols, researchers and drug development professionals can generate the critical data necessary to advance this promising compound through the development pipeline. The emphasis on established methodologies and a deep understanding of the underlying scientific principles will ensure the generation of reliable and defensible data for regulatory submissions and formulation design.

References

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. [Link]

-

Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability | ACS Central Science - ACS Publications. [Link]

-

3-Ethynylpyridine | C7H5N | CID 186003 - PubChem - NIH. [Link]

-

Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses - ResearchGate. [Link]

-

Force Degradation for Pharmaceuticals: A Review - IJSDR. [Link]

-

Forced Degradation Studies - MedCrave online. [Link]

-

3-methoxypyridine, 7295-76-3 - The Good Scents Company. [Link]

-

Analytical Methods - RSC Publishing. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

-

3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol - MDPI. [Link]

-

Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2' - PubMed. [Link]

-

Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach - PubMed. [Link]

-

Elucidating the pathways of degradation of denagliptin - PubMed. [Link]

-

Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. [Link]

-

Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114 - PMC - NIH. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

-

2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine - NCBI. [Link]

Sources

3-Ethynyl-5-methoxypyridine: A Versatile Heterocyclic Building Block for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel molecular entities with precisely tailored properties are of paramount importance. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals and functional materials. Among these, substituted pyridines are a privileged scaffold due to their presence in numerous bioactive molecules and their ability to engage in a variety of chemical transformations. This guide provides a comprehensive technical overview of 3-ethynyl-5-methoxypyridine, a highly functionalized heterocyclic building block.

The strategic placement of the methoxy and ethynyl groups on the pyridine ring at the 3- and 5-positions offers a unique combination of reactivity and structural features. The terminal alkyne is a versatile handle for a wide range of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," as well as Sonogashira cross-coupling reactions. The methoxy group, a key modulator of electronic properties, can also serve as a potential site for modification, such as demethylation to reveal a pyridinol moiety for further functionalization. This guide will delve into the synthesis, physicochemical properties, key reactions, and diverse applications of this compound, providing researchers with the foundational knowledge to leverage its potential in their synthetic endeavors.

Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| CAS Number | 686768-50-3 | [1] |

| Appearance | Likely a solid or oil at room temperature. The precursor, 3-bromo-5-methoxypyridine, is a white to almost white powder or lump with a melting point of 29-35 °C.[2][3] | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and dichloromethane.[4] Its solubility in water is likely limited.[4] | - |

| Predicted XlogP | 1.1 - 1.6 | [5][6] |

| Predicted Collision Cross Section | [M+H]⁺: 123.7 Ų | [7] |

Synthesis of this compound

The most common and efficient route for the synthesis of this compound involves a two-step process starting from 3,5-dibromopyridine. The first step is a nucleophilic aromatic substitution to introduce the methoxy group, followed by a Sonogashira cross-coupling reaction to install the ethynyl group.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

The precursor, 3-bromo-5-methoxypyridine, is synthesized from 3,5-dibromopyridine via a nucleophilic aromatic substitution reaction with a methoxide source.

Diagram of the Synthesis of 3-Bromo-5-methoxypyridine

Caption: Synthesis of the key intermediate, 3-bromo-5-methoxypyridine.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine

This protocol is based on established procedures for the methoxylation of dihalopyridines.[8]

-

Preparation of Sodium Methoxide: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal to anhydrous methanol. The reaction is exothermic and should be performed with caution.

-

Reaction Setup: To a solution of 3,5-dibromopyridine in an appropriate solvent such as dimethylformamide (DMF), add the freshly prepared sodium methoxide solution.

-

Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 60-70 °C) for several hours.[8] The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-bromo-5-methoxypyridine.

Step 2: Sonogashira Coupling to Yield this compound

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] In this case, 3-bromo-5-methoxypyridine is coupled with a protected alkyne, typically trimethylsilylacetylene, followed by deprotection.

Diagram of the Sonogashira Coupling and Deprotection

Caption: Two-step sequence to synthesize this compound.

Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol is a general procedure adapted from known Sonogashira coupling reactions on substituted pyridines.[10]

-

Reaction Setup: To a solution of 3-bromo-5-methoxypyridine in a suitable solvent (e.g., tetrahydrofuran (THF) or triethylamine), add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), the copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine). The reaction should be carried out under an inert atmosphere.

-

Addition of Alkyne: Add trimethylsilylacetylene to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification of Silyl-Protected Intermediate: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product, 3-((trimethylsilyl)ethynyl)-5-methoxypyridine, can be purified by column chromatography.

-

Deprotection: The purified silyl-protected intermediate is dissolved in a suitable solvent such as methanol, and a base like potassium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete.

-

Final Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield this compound, which can be further purified if necessary.

Reactivity and Applications in Synthesis

The dual functionality of this compound makes it a valuable building block for the synthesis of a wide range of complex molecules.

Reactions of the Ethynyl Group

The terminal alkyne is the primary site of reactivity, enabling the construction of diverse molecular scaffolds.

-

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): The ethynyl group readily participates in CuAAC reactions with organic azides to form stable 1,4-disubstituted 1,2,3-triazole rings. This highly efficient and regioselective reaction is a cornerstone of modern drug discovery and materials science, allowing for the rapid assembly of complex molecules. The resulting triazole ring is not just a linker but can also act as a pharmacophore, participating in hydrogen bonding and dipole interactions.

-

Sonogashira Cross-Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides, leading to the formation of internal alkynes. This allows for the extension of conjugated systems and the introduction of diverse aromatic and heteroaromatic moieties.

-

Other Alkyne Reactions: The ethynyl group can also undergo other classical alkyne transformations such as hydration, hydroamination, and cycloaddition reactions, further expanding its synthetic utility.

Reactions of the Methoxy Group

The methoxy group on the pyridine ring can also be a site for chemical modification.

-

Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group (a pyridinol). This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. A milder method using sodium trimethylsilanethiolate has also been reported for the demethylation of methoxypyridines.[11] The resulting pyridinol can then be used for further functionalization, for example, through etherification or esterification reactions. This is particularly relevant in the synthesis of radiolabeled compounds where the methoxy group is introduced in the final step.[8]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of biologically active compounds.

-

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: A significant application of this building block is in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[8] mGluR5 is a target for the treatment of various central nervous system disorders, including anxiety, depression, and chronic pain. The this compound scaffold has been incorporated into potent mGluR5 antagonists. For example, it serves as a key precursor for the synthesis of [¹¹C]M-PEPy, a radioligand used in positron emission tomography (PET) imaging to study mGluR5 in the brain.[8]

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy.[12][13][14][15][16] The ability to introduce diverse substituents through the ethynyl group via click chemistry or Sonogashira coupling makes this compound a promising starting material for the generation of libraries of potential kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.

Potential Applications in Materials Science

The rigid, linear nature of the ethynyl group and the electronic properties of the pyridine ring suggest potential applications for this compound derivatives in materials science.

-

Organic Electronics: Pyridine-containing compounds are being explored for their use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[17] The ability to create extended π-conjugated systems through reactions of the ethynyl group could lead to the development of novel organic semiconductors with desirable charge-transport properties.

Conclusion

This compound is a versatile and valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its dual functionality allows for a wide range of chemical transformations, enabling the synthesis of complex and diverse molecular architectures. The well-established reactivity of the ethynyl group in Sonogashira and click reactions, coupled with the modifiable methoxy group, provides chemists with a powerful tool for the design and synthesis of next-generation pharmaceuticals and functional materials. As the demand for novel and sophisticated molecular structures continues to grow, the importance of such well-defined and versatile building blocks will undoubtedly increase.

References

-

PubChem. 3-Ethynylpyridine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. [Link]

-

MDPI. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. [Link]

-

RSC Publishing. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]

-

Shiao, M. J., Ku, W., & Hwu, J. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(11), 2535-2540. [Link]

-

NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

NIH. 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. [Link]

-

The Good Scents Company. 3-methoxypyridine. [Link]

-

PubChemLite. This compound (C8H7NO). [Link]

-

PubChemLite. 3-ethenyl-5-methoxypyridine (C8H9NO). [Link]

-

PubChem. 3-Ethylpyridine. National Center for Biotechnology Information. [Link]

-

Chemsrc. 3-Bromo-5-methoxypyridine. [Link]

-

PubChem. 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

NIH. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. [Link]

-

NIH. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. [Link]

-

MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

-

NIH. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

-

IS NIR Spectra. [Link]

-

PubMed. 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. [Link]

-

PubMed. [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain. [Link]

-

RSC Publishing. 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. [Link]

-

PubMed. Transition metal oxides for organic electronics: energetics, device physics and applications. [Link]

Sources

- 1. 686768-50-3|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]

- 4. CAS 7295-76-3: 3-Methoxypyridine | CymitQuimica [cymitquimica.com]

- 5. 3-Ethynylpyridine | C7H5N | CID 186003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-ethenyl-5-methoxypyridine (C8H9NO) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 8. 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]

- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as potent Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transition metal oxides for organic electronics: energetics, device physics and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethynyl-5-methoxypyridine: Synthesis, Properties, and Applications in Neuroscience Research

This guide provides a comprehensive technical overview of 3-Ethynyl-5-methoxypyridine, a key heterocyclic building block in the development of sophisticated neurological imaging agents. We will delve into the scientific rationale behind its synthesis, its physicochemical properties, and its pivotal role in advancing our understanding of the central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Pyridine Scaffolds in Modern Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their prevalence in nature and their versatile chemical properties have made them attractive targets for synthetic chemists for over a century.[2] The introduction of a nitrogen atom into the six-membered aromatic ring imparts unique electronic properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding—all critical factors for biological activity.[2]

The historical journey of pyridine chemistry began with the isolation of picoline in 1846 and the first synthesis of pyridine by William Ramsay in 1876.[2][3] Since then, the field has evolved dramatically, leading to the development of a vast array of pyridine-containing drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents.[1][4] The structural diversity and versatility of pyridine derivatives continue to make them a cornerstone of modern drug discovery.[4]

Within this important class of compounds, this compound has emerged as a crucial intermediate in the synthesis of selective ligands for neurological targets. Specifically, it is a key precursor to radiolabeled compounds used in Positron Emission Tomography (PET) imaging, a powerful technique for visualizing and studying receptors in the living brain.[5]

The Genesis of this compound: A Building Block for Probing the Glutamatergic System

The discovery and development of this compound are intrinsically linked to the quest for potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5). These receptors are widely distributed in the central nervous system and are implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Parkinson's disease, and addiction.[5] Consequently, mGluR5 has become a significant target for therapeutic drug development.[5]

The synthesis of this compound was a critical step in the creation of [11C]M-PEPy, a radioligand designed for PET imaging of mGluR5.[5] This imaging agent allows for the non-invasive visualization and quantification of these receptors in the brain, providing invaluable insights into their role in both normal and pathological states.[5] The development of such targeted imaging tools is a testament to the power of synthetic chemistry in advancing neuroscience research.

Synthetic Strategy: A Tale of Two Precursors and a Powerful Coupling Reaction

The synthesis of this compound is a multi-step process that hinges on the successful preparation of its precursors and a key carbon-carbon bond-forming reaction. The overall strategy involves the synthesis of 3-bromo-5-methoxypyridine, followed by its coupling with an ethynylating agent.

Part 1: Synthesis of the Precursor, 3-Bromo-5-methoxypyridine

The journey begins with the synthesis of the key intermediate, 3-bromo-5-methoxypyridine. This is typically achieved through a nucleophilic aromatic substitution reaction on 3,5-dibromopyridine.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine [6]

-

Rationale: This procedure utilizes a strong base, sodium hydride, to deprotonate methanol, forming the highly nucleophilic methoxide anion. This anion then displaces one of the bromine atoms on the 3,5-dibromopyridine ring. The reaction is carried out in a polar aprotic solvent, DMF, to facilitate the nucleophilic substitution.

-

Step-by-Step Methodology:

-

A suspension of 60% sodium hydride (11.4 g, 285 mmol) in anhydrous dimethylformamide (DMF, 450 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Methanol (11.5 mL, 285 mmol) is added dropwise to the suspension at room temperature. The mixture is then heated to 60°C to ensure complete formation of the sodium methoxide.

-

3,5-Dibromopyridine (45 g, 190 mmol) is added to the solution.

-

The reaction mixture is heated to 90°C for 1 hour.

-

After cooling to room temperature, the reaction is quenched by the careful addition of water (50 mL).

-

The product is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with 5-10% ethyl acetate in hexane) to yield 3-bromo-5-methoxypyridine as an off-white solid (26.1 g, 73% yield).[6]

-

Part 2: The Sonogashira Coupling: Forging the Key Carbon-Carbon Bond

With 3-bromo-5-methoxypyridine in hand, the next critical step is the introduction of the ethynyl group. The Sonogashira coupling is the reaction of choice for this transformation. This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

Experimental Protocol: Sonogashira Cross-Coupling to Yield this compound

-

Rationale: This reaction utilizes a palladium catalyst, typically in conjunction with a copper(I) co-catalyst, to facilitate the coupling of 3-bromo-5-methoxypyridine with a suitable ethynylating agent, such as 2-ethynylpyridine (in the synthesis of M-PEPy).[5] The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The reaction is carried out under anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.[7]

-

Step-by-Step Methodology (Generalized from the synthesis of M-PEPy): [5]

-

To a solution of 3-bromo-5-methoxypyridine in a suitable solvent (e.g., tetrahydrofuran or diisopropylamine) in a Schlenk flask under an inert atmosphere, add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a copper(I) co-catalyst (e.g., copper(I) iodide).[9]

-

Add the terminal alkyne (e.g., 2-ethynylpyridine for the synthesis of M-PEPy).

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the starting materials are consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is worked up by filtering off the catalyst and concentrating the solvent.

-

The crude product is then purified by column chromatography to yield the desired this compound derivative.

-

Visualizing the Synthesis: A Workflow Diagram

The following diagram illustrates the key steps in the synthesis of a this compound derivative, as exemplified by the synthesis of M-PEPy.

Caption: Synthetic route to a this compound derivative.

Physicochemical Properties

The physicochemical properties of this compound and its key precursor are crucial for their handling, reactivity, and application.

| Property | 3-Bromo-5-methoxypyridine |

| CAS Number | 50720-12-2[10][11] |

| Molecular Formula | C6H6BrNO[10][11] |

| Molecular Weight | 188.02 g/mol [10][11] |

| Melting Point | 31-35 °C[10][11] |

| Boiling Point | 212.2 ± 20.0 °C at 760 mmHg[10] |

| Density | 1.5 ± 0.1 g/cm³[10] |

| Appearance | Off-white solid[6] |

Conclusion and Future Directions

This compound stands as a testament to the enabling power of synthetic chemistry in modern biological research. Its development, driven by the need for sophisticated molecular probes, has provided neuroscientists with invaluable tools to explore the complexities of the brain. The synthetic route, centered around the robust and reliable Sonogashira coupling, offers a versatile platform for the creation of a wide range of substituted pyridine derivatives.

Future research will likely focus on leveraging this versatile building block to develop novel ligands for other neurological targets, potentially leading to new diagnostic agents and therapeutic interventions for a host of debilitating brain disorders. The continued exploration of pyridine chemistry, with its rich history and vast potential, promises to be a fruitful endeavor for the scientific community.

References

-

National Center for Biotechnology Information. (2008). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2024(2), M1925. Retrieved from [Link]

-

Chemsrc. (2024). 3-Bromo-5-methoxypyridine. Retrieved from [Link]

-

Wikipedia. (2024). Pyridine. Retrieved from [Link]

-

ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(9), 3704-3718. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(16), 4816. Retrieved from [Link]

-

MDPI. (2023). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 28(17), 6344. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Journal of Medicinal Chemistry, 64(8), 4915-4935. Retrieved from [Link]

-

Scribd. (n.d.). Medicinal Uses of Pyridine Derivatives. Retrieved from [Link]

-

Wisdom Library. (n.d.). Pyridine derivatives: Significance and symbolism. Retrieved from [Link]

-

PubMed. (2020). Novel 3-aryl-5-substituted-coumarin Analogues: Synthesis and Bioactivity Profile. Drug Development Research, 81(4), 454-467. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][5][6]diazepines. Bioorganic & Medicinal Chemistry, 20(23), 7071-7079. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 9(18), 6265-6268. Retrieved from [Link]

-

Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

-

Scientific Research Publishing. (2013). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 3(2), 113-117. Retrieved from [Link]

-

ACS Publications. (2009). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 109(2), 746-808. Retrieved from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 5. 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol [mdpi.com]

- 10. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]

- 11. 3-溴-5-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

The Ethynyl Group in Methoxypyridines: A Guide to Fundamental Reactivity for Drug Discovery

Abstract

The ethynyl group, a simple yet powerful functional group, appended to a methoxypyridine scaffold creates a molecule of significant interest in medicinal chemistry and drug development.[1] This guide provides an in-depth exploration of the fundamental reactivity of this moiety, moving beyond a simple catalog of reactions to explain the underlying electronic and steric principles that govern its transformations. We will delve into the key reaction classes—cycloadditions, cross-coupling reactions, and nucleophilic additions—offering field-proven insights into experimental design and mechanistic considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of ethynyl-methoxypyridines in the design of novel therapeutics.

Introduction: The Strategic Importance of Ethynyl-Methoxypyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] Its nitrogen atom provides a key site for hydrogen bonding and salt formation, enhancing solubility and target engagement. The addition of a methoxy group further modulates the electronic properties and metabolic stability of the ring.[3][4] When combined with the versatile ethynyl group, the resulting methoxy-ethynylpyridine becomes a powerful building block for constructing complex molecular architectures.[1]

The ethynyl group's reactivity is the cornerstone of its utility. It serves as a linchpin for a variety of transformations, allowing for the facile introduction of diverse substituents and the construction of elaborate molecular frameworks. This guide will dissect the factors that fine-tune this reactivity, providing a predictive framework for synthetic planning.

Electronic Landscape: The Interplay of Methoxy, Pyridine, and Ethynyl Groups

The reactivity of the ethynyl group is not considered in isolation. It is profoundly influenced by the electronic push-and-pull of the methoxypyridine ring.

-

The Pyridine Nitrogen: As a heteroatom, the nitrogen in the pyridine ring is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring carbons.[5] This effect is also transmitted to the attached ethynyl group, rendering the alkyne more electron-deficient and thus more susceptible to nucleophilic attack. The position of the nitrogen relative to the ethynyl group is critical. When the ethynyl group is at the 2- or 4-position, the nitrogen's electron-withdrawing resonance effect further enhances this electrophilicity.[5]

-

The Methoxy Group: The methoxy group, conversely, is an electron-donating group through resonance, pushing electron density into the pyridine ring. However, it also exerts an inductive electron-withdrawing effect.[1] The net effect depends on its position relative to the ethynyl group and the pyridine nitrogen. Generally, the resonance donation from the methoxy group can partially counteract the electron-withdrawing nature of the pyridine ring, modulating the reactivity of the ethynyl group.

This intricate electronic interplay is what makes methoxy-ethynylpyridines such tunable and versatile synthetic intermediates.

Key Reaction Classes: A Mechanistic and Practical Overview

The fundamental reactivity of the ethynyl group in methoxypyridines can be broadly categorized into three major classes of reactions: cycloadditions, metal-catalyzed cross-couplings, and nucleophilic additions.

Cycloaddition Reactions: Building Rings with Precision

The electron-deficient nature of the ethynyl group in methoxypyridines makes it an excellent dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful tools for the construction of carbocyclic and heterocyclic ring systems.

[3+2] Cycloadditions (Huisgen Cycloaddition): The copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) is a cornerstone of "click chemistry" and a highly efficient method for the synthesis of 1,2,3-triazoles. The ethynyl-methoxypyridine acts as the alkyne component, reacting readily with organic azides.

Mechanism: The generally accepted mechanism for the Cu(I)-catalyzed reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise fashion.

Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reactant Preparation: In a clean, dry flask, dissolve the ethynyl-methoxypyridine (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent (e.g., a mixture of t-butanol and water, or DMF).

-